molecular formula C10H8ClNO2 B14119088 Methyl 2-(4-Chloro-3-cyanophenyl)acetate

Methyl 2-(4-Chloro-3-cyanophenyl)acetate

Cat. No.: B14119088
M. Wt: 209.63 g/mol
InChI Key: PLKMOQYWHGLSQJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-Chloro-3-cyanophenyl)acetate is an organic compound with the molecular formula C10H8ClNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 4-position and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-Chloro-3-cyanophenyl)acetate typically involves the esterification of 2-(4-Chloro-3-cyanophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. The use of alternative catalysts, such as solid acid catalysts, can also be explored to reduce the environmental impact of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-(4-Chloro-3-cyanophenyl)acetic acid.

    Reduction: Formation of 2-(4-Chloro-3-cyanophenyl)ethanol or 2-(4-Chloro-3-cyanophenyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-Chloro-3-cyanophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-Chloro-3-cyanophenyl)acetate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, in pharmaceutical applications, it may act as a prodrug that is metabolized to an active form in the body, which then interacts with its target to produce a therapeutic effect.

Comparison with Similar Compounds

  • Methyl 2-(3-Chloro-4-cyanophenyl)acetate
  • Methyl 2-(4-Chloro-2-cyanophenyl)acetate
  • Methyl 2-(4-Bromo-3-cyanophenyl)acetate

Comparison: Methyl 2-(4-Chloro-3-cyanophenyl)acetate is unique due to the specific positioning of the chlorine and cyano groups on the phenyl ring. This positioning can influence the compound’s reactivity and its interactions with other molecules. For example, the presence of the chlorine atom at the 4-position can make the compound more susceptible to nucleophilic substitution reactions compared to its analogs with different substitution patterns.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

methyl 2-(4-chloro-3-cyanophenyl)acetate

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)5-7-2-3-9(11)8(4-7)6-12/h2-4H,5H2,1H3

InChI Key

PLKMOQYWHGLSQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)Cl)C#N

Origin of Product

United States

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